molecular formula C12H16OS B13199950 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one

Cat. No.: B13199950
M. Wt: 208.32 g/mol
InChI Key: BCKDRCOHCOMFMM-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one is an organic compound characterized by the presence of a methylsulfanyl group attached to an ethanone backbone, which is further substituted with a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one typically involves the reaction of 2,4,5-trimethylbenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,4,5-Trimethylbenzaldehyde} + \text{Methylthiol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-1-phenylethan-1-one: Lacks the additional methyl groups on the phenyl ring.

    2-(Ethylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.

    2-(Methylsulfanyl)-1-(3,4,5-trimethylphenyl)ethan-1-one: Has different substitution patterns on the phenyl ring.

Uniqueness

2-(Methylsulfanyl)-1-(2,4,5-trimethylphenyl)ethan-1-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-methylsulfanyl-1-(2,4,5-trimethylphenyl)ethanone

InChI

InChI=1S/C12H16OS/c1-8-5-10(3)11(6-9(8)2)12(13)7-14-4/h5-6H,7H2,1-4H3

InChI Key

BCKDRCOHCOMFMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CSC)C

Origin of Product

United States

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